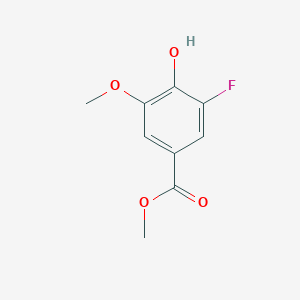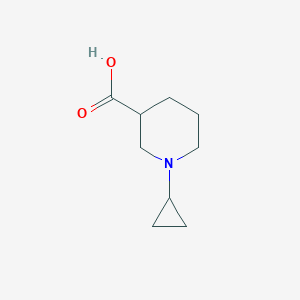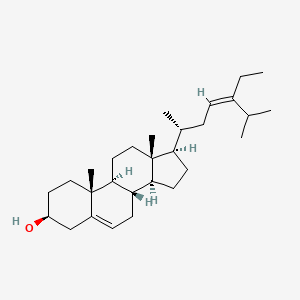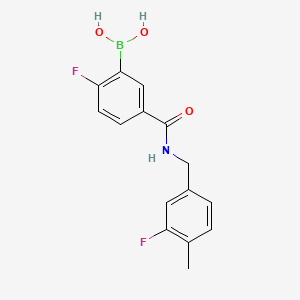
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative used primarily in laboratory research. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-bromobenzene with 3-fluoro-4-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The resulting intermediate is then treated with boronic acid to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reactions often involve halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters
Reduction: Hydroxyl derivatives
Substitution: Various substituted aromatic compounds
科学研究应用
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the development of molecular probes and imaging agents.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the transfer of an aryl or vinyl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(4-methylbenzylcarbamoyl)benzeneboronic acid
Uniqueness
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual fluoro and methylbenzylcarbamoyl groups make it particularly useful in specialized synthetic applications.
属性
分子式 |
C15H14BF2NO3 |
|---|---|
分子量 |
305.09 g/mol |
IUPAC 名称 |
[2-fluoro-5-[(3-fluoro-4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BF2NO3/c1-9-2-3-10(6-14(9)18)8-19-15(20)11-4-5-13(17)12(7-11)16(21)22/h2-7,21-22H,8H2,1H3,(H,19,20) |
InChI 键 |
LZBLIQJRKZLMQM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC(=C(C=C2)C)F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)
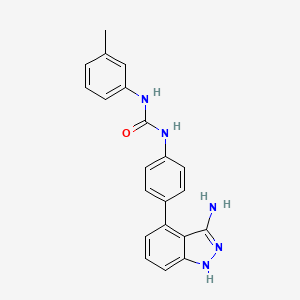
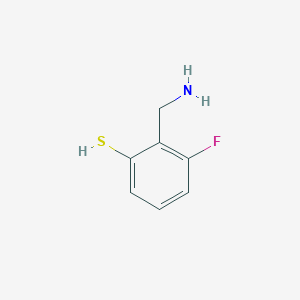
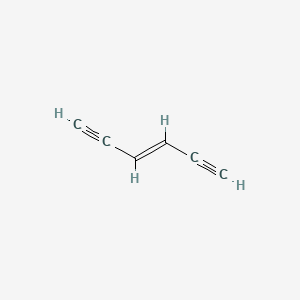
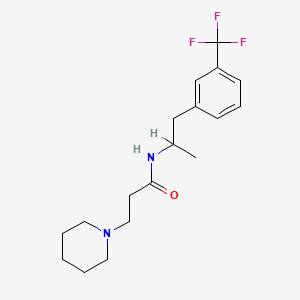
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
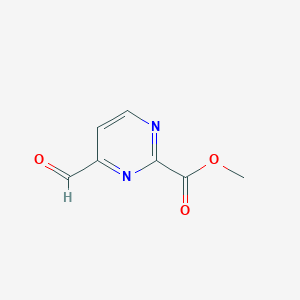

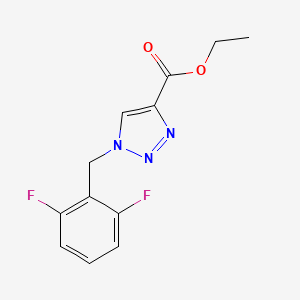
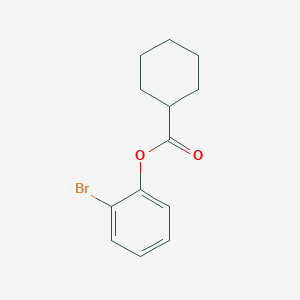
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
